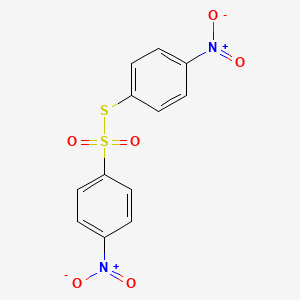
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is an organic compound with the molecular formula C12H8N2O6S2 This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring, with nitro groups on both the benzenesulfonothioic acid and the phenyl ester moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester typically involves the reaction of benzenesulfonothioic acid with 4-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonothioic acid derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The presence of nitro groups enhances its reactivity and binding affinity to target molecules, making it a potent inhibitor in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonothioic acid, 4-methoxy-, S-(4-methoxyphenyl) ester
- Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
- Benzenesulfonothioic acid, 4-bromo-, S-(4-bromophenyl) ester
Uniqueness
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is unique due to the presence of nitro groups, which impart distinct chemical properties and reactivity. The nitro groups enhance its potential as an inhibitor and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1041-15-2 |
|---|---|
Fórmula molecular |
C12H8N2O6S2 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
1-nitro-4-(4-nitrophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8N2O6S2/c15-13(16)9-1-5-11(6-2-9)21-22(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H |
Clave InChI |
YYXPNQJHXQMBPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)




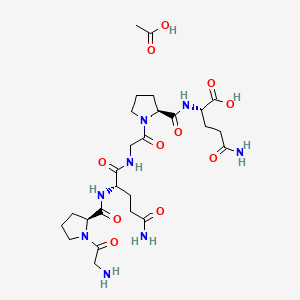
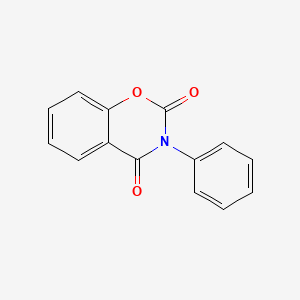
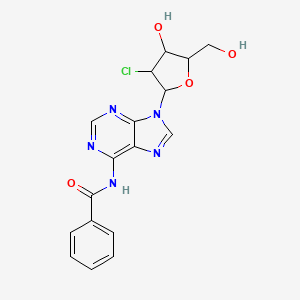
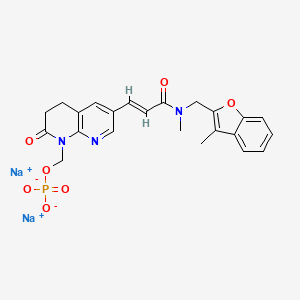
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)

![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
